An In-depth Technical Guide to Benzyl-PEG2-ethoxyethane-PEG2: A PROTAC Linker
An In-depth Technical Guide to Benzyl-PEG2-ethoxyethane-PEG2: A PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and known properties of Benzyl-PEG2-ethoxyethane-PEG2, a bifunctional linker molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometric orientation of the target-binding and E3 ligase-recruiting moieties. This document summarizes the available physicochemical data for Benzyl-PEG2-ethoxyethane-PEG2, discusses its potential role in PROTAC design, and provides a general framework for its application in chemical biology and drug discovery. While specific experimental protocols for the synthesis and biological application of this particular linker are not publicly available in peer-reviewed literature, this guide offers generalized methodologies for the use of similar PEG-based linkers in the construction of PROTACs.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker is not merely a passive spacer; its length, composition, rigidity, and attachment points are critical parameters that significantly impact the PROTAC's biological activity.[1] Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties.[2]
Chemical Structure and Identification of Benzyl-PEG2-ethoxyethane-PEG2
Benzyl-PEG2-ethoxyethane-PEG2 is a flexible, PEG-based linker. Its structure is characterized by a benzyl-protected hydroxyl group at one end and a free hydroxyl group at the other, connected by a chain of two polyethylene glycol units, an ethoxyethane spacer, and another two PEG units.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 2-[4-[4-(2-phenylmethoxyethoxy)butoxy]butoxy]ethanol |
| CAS Number | 2115897-18-0 |
| Molecular Formula | C19H32O5 |
| Molecular Weight | 340.45 g/mol |
| SMILES | OCCOCCCCOCCCCOCCOCC1=CC=CC=C1 |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
| LogP (calculated) | 1.9 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |
| Rotatable Bond Count | 17 | --INVALID-LINK-- |
| Predicted Density | 1.041 g/cm³ | --INVALID-LINK-- |
| Appearance | Typically exists as a solid at room temperature. | --INVALID-LINK-- |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | --INVALID-LINK-- |
General Experimental Protocols
While specific, validated experimental protocols for the synthesis and conjugation of Benzyl-PEG2-ethoxyethane-PEG2 are not available in published literature, this section provides generalized procedures for the handling and application of similar PEG-based linkers in PROTAC synthesis. These are intended for reference only and should be adapted and optimized for specific research applications.
General Solubility and Formulation
Based on its structure and information from suppliers, Benzyl-PEG2-ethoxyethane-PEG2 is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, formulation strategies for poorly water-soluble compounds may be necessary.
Example In Vitro Stock Solution Preparation: To prepare a stock solution, the solid compound can be dissolved in an appropriate organic solvent, such as DMSO, to a desired concentration (e.g., 10 mM or 50 mM).
Example In Vivo Formulation (General Guidance): For animal studies, a common formulation approach for lipophilic compounds involves a vehicle mixture such as:
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5% DMSO
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40% PEG300
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5% Tween 80
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50% Saline
The compound would first be dissolved in DMSO, followed by the sequential addition of PEG300, Tween 80, and saline, with thorough mixing at each step. The final formulation should be a clear solution or a fine suspension.
Generalized PROTAC Synthesis Workflow
The synthesis of a PROTAC using a bifunctional linker like Benzyl-PEG2-ethoxyethane-PEG2 typically involves a multi-step process. The benzyl (B1604629) group serves as a protecting group for one of the hydroxyl functionalities, allowing for selective modification of the terminal hydroxyl group.
Conceptual Workflow:
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Functionalization of the Linker: The terminal hydroxyl group of Benzyl-PEG2-ethoxyethane-PEG2 can be converted into a more reactive functional group (e.g., an azide, alkyne, carboxylic acid, or amine) depending on the desired conjugation chemistry.
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Conjugation to the First Ligand: The functionalized linker is then reacted with either the POI ligand or the E3 ligase ligand.
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Deprotection: The benzyl protecting group is removed, typically through hydrogenolysis, to reveal the second hydroxyl group.
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Functionalization of the Second Terminus: The newly exposed hydroxyl group is then functionalized.
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Conjugation to the Second Ligand: The final PROTAC molecule is assembled by reacting the linker-ligand intermediate with the second ligand.
The following diagram illustrates a generalized workflow for PROTAC synthesis.
Caption: Generalized workflow for PROTAC synthesis.
Signaling Pathway and Mechanism of Action
While there is no specific signaling pathway data for PROTACs containing Benzyl-PEG2-ethoxyethane-PEG2, the general mechanism of action for any PROTAC is well-established. The following diagram illustrates the catalytic cycle of a PROTAC in inducing protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
Benzyl-PEG2-ethoxyethane-PEG2 is a commercially available bifunctional linker with potential utility in the synthesis of PROTACs. Its PEG-based structure is anticipated to confer favorable solubility properties to the resulting degrader molecules. While a detailed, experimentally validated profile of this specific linker is lacking in the public scientific literature, this guide provides a summary of its known chemical and physical properties. The generalized experimental workflows and mechanistic diagrams presented herein offer a foundational understanding for researchers and drug development professionals interested in incorporating this or similar linkers into their PROTAC design and synthesis programs. Further empirical investigation is required to fully characterize the performance of Benzyl-PEG2-ethoxyethane-PEG2 in specific biological systems.
